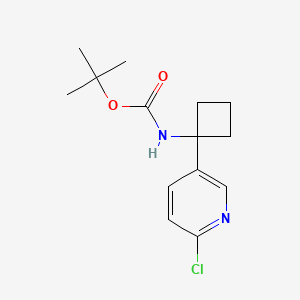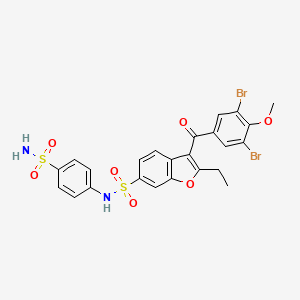![molecular formula C14H22BNO2 B1459006 1-[4-(Tetrametil-1,3,2-dioxaborolan-2-il)fenil]etan-1-amina CAS No. 1260955-10-9](/img/structure/B1459006.png)
1-[4-(Tetrametil-1,3,2-dioxaborolan-2-il)fenil]etan-1-amina
Descripción general
Descripción
“1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine” is a derivative of boric acid . It is a significant reaction intermediate in organic synthesis reactions and has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It has good biological activity and pharmacological effects, and has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reaction to extend the size of the structure .Molecular Structure Analysis
The molecular structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reaction to extend the size of the structure . The compound has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It has also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.07 . It has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), and a boiling point of 130°C/20mmHg (lit.) . Its vapor pressure is 0.00586mmHg at 25°C, and its refractive index is 1.49 .Aplicaciones Científicas De Investigación
Reacciones de Borilación
Este compuesto se utiliza en reacciones de borilación, donde actúa como un agente borilante para introducir boro en moléculas orgánicas . Esto es particularmente útil para la funcionalización de enlaces C-H, una transformación fundamental en la síntesis orgánica.
Acoplamiento Cruzado de Suzuki-Miyaura
Sirve como un reactivo clave en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones son cruciales para la formación de enlaces carbono-carbono, permitiendo la síntesis de estructuras orgánicas complejas a partir de compuestos más simples.
Hidroboración
El compuesto está involucrado en la hidroboración, donde se agrega a través de los dobles o triples enlaces carbono-carbono de alquenos y alquinos para formar organoboranos . Este paso es crucial para transformaciones posteriores, como oxidaciones o reacciones de acoplamiento adicionales.
Catálisis de Metales de Transición
Encuentra aplicación en reacciones que involucran catálisis de metales de transición . La presencia de un metal de transición puede facilitar la adición de la parte dioxaborolano a varios sustratos, mejorando la eficiencia de la reacción.
Síntesis Asimétrica
Este compuesto también es significativo en la síntesis asimétrica . Se puede utilizar para introducir quiralidad en las moléculas, lo cual es esencial para la producción de productos farmacéuticos enantioméricamente puros.
Ciencia de los Materiales
En el campo de la ciencia de los materiales, los derivados de este compuesto se utilizan en el desarrollo de polímeros microporosos conjugados (CMPs) . Estos materiales tienen una variedad de aplicaciones, incluyendo su uso en dispositivos de supercondensadores debido a su gran área superficial y gran estabilidad térmica.
Química Medicinal
En la química medicinal, se exploran los derivados del compuesto por su potencial como inhibidores en diversas áreas terapéuticas . Por ejemplo, se pueden utilizar en el diseño de inhibidores de JAK2 para el tratamiento de trastornos mieloproliferativos.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWCIGGGXSUZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


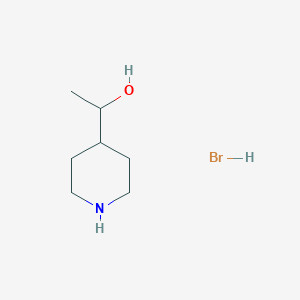

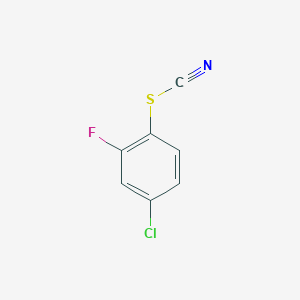

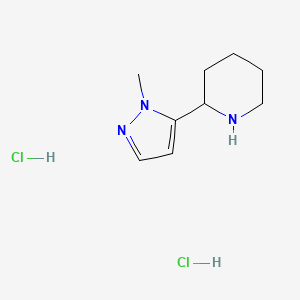
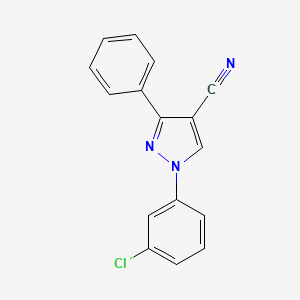

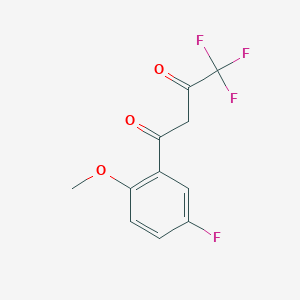
![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)
